

Application Notes: Quin-2 AM for Live Cell Intracellular Calcium Measurement

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Compound of Interest

Compound Name: **Quin II**

Cat. No.: **B1215104**

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Introduction

Quin-2 is a high-affinity fluorescent indicator for calcium (Ca^{2+}) with a dissociation constant (K_d) of 115 nM, making it ideal for monitoring the low calcium levels found in resting cells.^[1] Its acetoxyethyl ester form, Quin-2 AM, is a cell-permeant molecule that can readily cross the plasma membrane of living cells. Once inside the cell, intracellular esterases cleave the AM group, trapping the active, calcium-sensitive form of Quin-2 within the cytoplasm. This process is known as de-esterification. The binding of calcium to Quin-2 induces a significant change in its fluorescent properties, allowing for the quantification of intracellular calcium concentrations.^[2] Quin-2 is highly selective for calcium and is not significantly affected by sodium gradients, membrane potential, or intracellular pH.^[1]

The fluorescence of Quin-2 is measured by exciting the dye and recording the emission. The excitation and emission maxima for Quin-2 are approximately 339 nm and 492 nm, respectively.^[1] Binding of calcium results in a large increase in fluorescence intensity.^[2]

Mechanism of Action

Quin-2 AM passively diffuses across the cell membrane into the cytosol. Inside the cell, non-specific esterases hydrolyze the acetoxyethyl esters, releasing the free Quin-2 acid, which is a polar molecule and is thus trapped within the cell. This active form of Quin-2 binds to free intracellular Ca^{2+} , leading to a conformational change that results in a significant increase in fluorescence intensity upon excitation. By measuring the fluorescence intensity, one can determine the concentration of intracellular free calcium.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for using Quin-2 AM in live cell calcium imaging experiments.

Table 1: Quin-2 AM Spectral Properties

Parameter	Wavelength (nm)	Notes
Excitation Maximum	339 - 340	The optimal excitation wavelength for Ca^{2+} -bound Quin-2.[1][3]
Emission Maximum	492 - 495	The peak emission wavelength.[1][3]
Cutoff Filter	475	Recommended to reduce background noise.[3]

Table 2: Recommended Reagent Concentrations and Incubation Parameters

Parameter	Recommended Range	Notes
Stock Solution		
Quin-2 AM Concentration	2 - 5 mM	Dissolved in high-quality, anhydrous DMSO. [3]
Working Solution		
Quin-2 AM Concentration	2 - 20 μ M	The optimal concentration is cell-type dependent and should be determined empirically. A final concentration of 4-5 μ M is recommended for most cell lines. [3]
Pluronic® F-127	0.04%	A non-ionic detergent used to increase the aqueous solubility of Quin-2 AM. [3]
Probenecid	1 - 2 mM	An anion-transport inhibitor that can be added to reduce leakage of the de-esterified dye from the cells. [3]
Cell Loading		
Incubation Temperature	37 °C	Standard cell culture incubation temperature. [3]
Incubation Time	30 - 60 minutes	Can be extended for certain cell lines to improve signal intensity. [3]
De-esterification		
Incubation Time	20 - 30 minutes	Allows for the complete hydrolysis of the AM ester by intracellular esterases. [4]

Experimental Protocols

1. Preparation of Quin-2 AM Stock Solution

- Prepare a 2 to 5 mM stock solution of Quin-2 AM in high-quality, anhydrous DMSO.[3]
- Aliquot the stock solution into single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[3]

2. Preparation of Quin-2 AM Working Solution

- On the day of the experiment, thaw an aliquot of the Quin-2 AM stock solution to room temperature.[3]
- Prepare a 2 to 20 µM Quin-2 AM working solution in a buffer of your choice, such as Hanks and Hepes buffer (HHBS).[3]
- For most cell lines, a final concentration of 4-5 µM is recommended.[3] The exact concentration should be determined empirically for your specific cell type.
- To aid in the dispersion of the dye, 0.04% Pluronic® F-127 can be included in the working solution.[3]
- If dye leakage is a concern due to organic anion transporters in your cells, probenecid (1-2 mM) may be added to the working solution.[3]

3. Cell Loading Protocol for Adherent Cells

- Plate cells on sterile coverslips or in a clear-bottom, black-walled microplate and culture overnight in growth medium.
- On the day of the experiment, aspirate the culture medium.
- Wash the cells once with HHBS or a buffer of your choice.
- Add the Quin-2 AM working solution to the cells and incubate for 30 to 60 minutes at 37°C in a cell incubator.[3]

- After incubation, remove the dye working solution and wash the cells with HHBS to remove any excess probe.[3] If applicable, the wash buffer can contain an anion transporter inhibitor like probenecid.[3]
- Add fresh buffer to the cells and incubate for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the Quin-2 AM.[4]
- The cells are now loaded and ready for fluorescence measurement.

4. Cell Loading Protocol for Suspension Cells

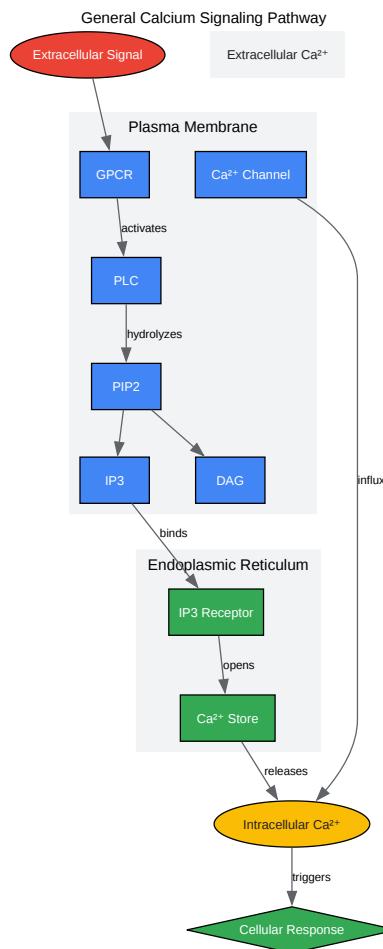
- Centrifuge the cell suspension to obtain a cell pellet.
- Resuspend the cells in the Quin-2 AM working solution at an appropriate density.
- Incubate the cells for 30 to 60 minutes at 37°C with gentle agitation, protected from light.[3]
- After incubation, centrifuge the cells to pellet them and remove the supernatant containing the dye.
- Wash the cells by resuspending them in fresh, pre-warmed buffer (e.g., HHBS) and centrifuging again. Repeat this wash step at least once.
- Resuspend the final cell pellet in fresh buffer and incubate for an additional 20-30 minutes at room temperature for de-esterification.[4]
- The cells can then be transferred to a suitable chamber for fluorescence measurements.

5. Measurement of Intracellular Calcium

- Place the plate containing the loaded cells into a fluorescence microplate reader.
- Add the desired stimulant to the cells.
- Simultaneously measure the fluorescence intensity at an excitation wavelength of ~340 nm and an emission wavelength of ~495 nm. A cutoff filter at 475 nm is recommended.[3]

- The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.

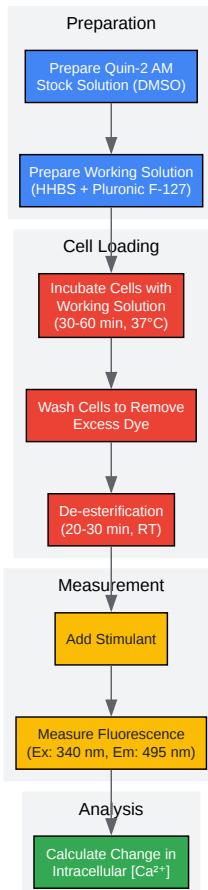
Visualizations



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Caption: A diagram of a typical GPCR-mediated calcium signaling pathway.

Quin-2 AM Cell Loading and Measurement Workflow

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Caption: Workflow for Quin-2 AM cell loading and calcium measurement.

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